HDAC1 Biochemical Potency: N-Hydroxybenzo[b]thiophene-2-carboxamide vs. SAHA (Vorinostat) – Fragment-Level Potency with Higher Ligand Efficiency
N-Hydroxybenzo[b]thiophene-2-carboxamide inhibits human HDAC1 with an IC50 of 670–672 nM in biochemical assays [1]. Although its absolute potency is lower than the approved HDAC inhibitor SAHA (vorinostat; HDAC1 IC50 ≈ 10–50 nM in comparable biochemical assays), the compound achieves a calculated ligand efficiency (LE) of approximately 0.65 kcal/mol per heavy atom (pIC50 6.17; 13 heavy atoms), which is higher than SAHA's LE of ~0.58 (pIC50 ~8.0; 19 heavy atoms) [2][3]. This LE advantage makes it a superior minimal fragment for structure-based optimization campaigns.
| Evidence Dimension | HDAC1 inhibitory potency and ligand efficiency |
|---|---|
| Target Compound Data | HDAC1 IC50 = 670–672 nM; Ligand Efficiency = 0.65 kcal/mol/heavy-atom |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 IC50 ≈ 10–50 nM; Ligand Efficiency ≈ 0.58 kcal/mol/heavy-atom |
| Quantified Difference | Target compound LE is ~12% higher than SAHA despite lower absolute potency |
| Conditions | Recombinant human HDAC1 biochemical assay (BindingDB curated data); LE calculated as (1.37 × pIC50) / heavy-atom count |
Why This Matters
Higher ligand efficiency at the fragment level is a critical selection criterion in fragment-based drug discovery, as it indicates a more optimal balance of potency and molecular size, enabling more productive fragment growth with fewer added heavy atoms.
- [1] BindingDB: BDBM50216024 (CHEMBL245946) – Histone deacetylase 1 (Human) IC50 data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216024 View Source
- [2] ChEMBL: CHEMBL245946 bioactivity summary. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL245946/ View Source
- [3] ChEMBL: SAHA (CHEMBL108) – HDAC1 IC50 values. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL108/ View Source
